2-(2,4-Dibromophenoxy)propanoic acid
Overview
Description
2-(2,4-Dibromophenoxy)propanoic acid: is an organic compound with the molecular formula C9H8Br2O3 . It is a derivative of phenoxypropionic acid, characterized by the presence of two bromine atoms at the 2 and 4 positions on the phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
2-(2,4-Dibromophenoxy)propanoic acid is a type of organic compound that is widely used in the manufacture of pesticides and insecticides . It is a broad-spectrum herbicide that can effectively control various weeds .
Mode of Action
It is known that it interacts with its targets in a way that disrupts their normal functioning, leading to their death .
Biochemical Pathways
It is known that the compound can cause disturbances in the normal functioning of the targets, leading to their death .
Pharmacokinetics
It is known that the compound is highly soluble in water, has a low volatility, and is quite mobile .
Result of Action
The result of the action of this compound is the effective control of various weeds. It disrupts the normal functioning of the weeds, leading to their death .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its solubility in water and low volatility suggest that it can be easily transported in the environment, potentially affecting non-target organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dibromophenoxy)propanoic acid typically involves the bromination of phenoxypropionic acid. The process can be summarized as follows:
Starting Material: Phenoxypropionic acid.
Bromination: The phenoxypropionic acid is subjected to bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride.
Reaction Conditions: The reaction is carried out at a controlled temperature, usually between 0°C to 25°C, to ensure selective bromination at the 2 and 4 positions on the phenyl ring.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of phenoxypropionic acid are brominated using industrial-grade bromine.
Continuous Reaction Systems: The reaction is carried out in continuous flow reactors to ensure consistent product quality and yield.
Purification: Industrial purification methods such as distillation and crystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dibromophenoxy)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of phenoxypropionic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Products: Various substituted phenoxypropionic acids.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced phenoxypropionic acid derivatives.
Scientific Research Applications
Chemistry: 2-(2,4-Dibromophenoxy)propanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies.
Biology: In biological research, this compound is used to study the effects of brominated phenoxy acids on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: While not directly used as a drug, this compound is employed in medicinal chemistry research to develop new pharmaceuticals and to study the structure-activity relationships of brominated compounds.
Industry: In the industrial sector, this compound is used in the production of herbicides, pesticides, and other agrochemicals. It is also used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
2-(2,4-Dichlorophenoxy)propanoic acid: Similar structure but with chlorine atoms instead of bromine.
2-(2,4-Difluorophenoxy)propanoic acid: Similar structure but with fluorine atoms instead of bromine.
2-(2,4-Diiodophenoxy)propanoic acid: Similar structure but with iodine atoms instead of bromine.
Uniqueness: 2-(2,4-Dibromophenoxy)propanoic acid is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. Bromine atoms are larger and more polarizable than chlorine, fluorine, or iodine, which can influence the compound’s reactivity, solubility, and interaction with biological targets. This makes this compound particularly useful in applications where these properties are advantageous.
Properties
IUPAC Name |
2-(2,4-dibromophenoxy)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJNLGGUPKGAHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289748 | |
Record name | 2-(2,4-dibromophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6965-70-4 | |
Record name | 2-(2,4-Dibromophenoxy)propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6965-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,4-Dibromophenoxy)propanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006965704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6965-70-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63349 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2,4-dibromophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4-DIBROMOPHENOXY)-PROPIONIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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